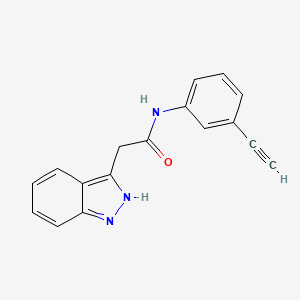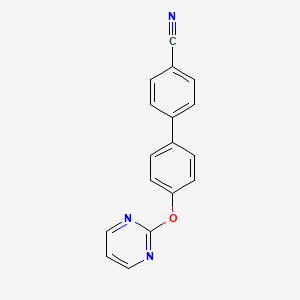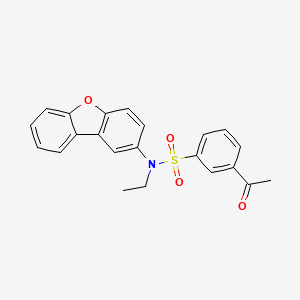
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide, also known as EIPA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EIPA is a small molecule inhibitor that has been found to modulate various cellular processes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide exerts its effects by inhibiting various cellular processes, including ion transport and enzyme activity. It has been found to inhibit the activity of the sodium-hydrogen exchanger, which regulates the pH of cells. This compound also inhibits the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in various signaling pathways. These activities make this compound a potent modulator of cellular processes, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
This compound has been found to modulate various cellular processes, including ion transport and enzyme activity. It has been found to inhibit the activity of the sodium-hydrogen exchanger, which regulates the pH of cells. This compound also inhibits the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in various signaling pathways. These activities make this compound a potent modulator of cellular processes, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It has been found to have low solubility in water, which can limit its use in certain experiments. It also has limited bioavailability, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide. One potential direction is the further optimization of its synthesis to achieve higher yields and purity. Another direction is the development of more potent analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide involves the reaction of 3-ethynylaniline with 3-bromoacetophenone, followed by a cyclization reaction with hydrazine hydrate. The resulting compound is then further modified to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of various ion channels, including the sodium-hydrogen exchanger, which plays a crucial role in regulating the pH of cells. This compound has also been found to inhibit the activity of various enzymes, including phospholipase C and phosphatidylinositol 3-kinase. These activities make this compound a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-2-12-6-5-7-13(10-12)18-17(21)11-16-14-8-3-4-9-15(14)19-20-16/h1,3-10H,11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYFNSWGICTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1-Methylsulfonylpiperidin-3-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7532451.png)

![1-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-N-propylpiperidine-1,4-dicarboxamide](/img/structure/B7532474.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532478.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7532481.png)

![4-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7532490.png)
![2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide](/img/structure/B7532498.png)
![2-[4-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B7532500.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7532501.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)
![1-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-3-(3-methylbutan-2-yl)urea](/img/structure/B7532509.png)

![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxy-4-methoxyphenyl)methyl]urea](/img/structure/B7532542.png)
